molecular formula C19H17N3O3S B2529748 7-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1-benzofuran-2-carboxamide CAS No. 2309192-71-8

7-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1-benzofuran-2-carboxamide

Cat. No.: B2529748
CAS No.: 2309192-71-8
M. Wt: 367.42
InChI Key: WRJFRUJJWCBIFA-UHFFFAOYSA-N
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Description

7-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a pyrazole ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the pyrazole and thiophene rings through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to optimize the process and minimize human error.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran or pyrazole rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

7-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in inflammatory pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Known for their anti-inflammatory and antimicrobial properties.

    Pyrazole derivatives: Often used in the development of anti-inflammatory and anticancer drugs.

    Benzofuran derivatives: Investigated for their anticancer and antiviral activities.

Uniqueness

What sets 7-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1-benzofuran-2-carboxamide apart is its unique combination of these three moieties, which may confer a broader range of biological activities and potential therapeutic applications.

Properties

IUPAC Name

7-methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-22-13(10-14(21-22)17-7-4-8-26-17)11-20-19(23)16-9-12-5-3-6-15(24-2)18(12)25-16/h3-10H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJFRUJJWCBIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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